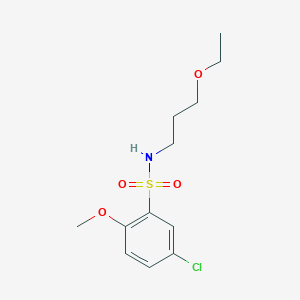
2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide, also known as MMPS, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MMPS is a sulfonamide derivative that is structurally similar to other sulfonamide drugs, such as sulfamethoxazole and sulfadiazine. However, unlike these drugs, MMPS has not been approved for therapeutic use in humans. Instead, it is primarily used as a research tool to study the biochemical and physiological effects of sulfonamide compounds on various biological systems.
作用機序
The mechanism of action of 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide is primarily through the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. This process plays a crucial role in the regulation of pH in the body. By inhibiting the activity of carbonic anhydrase, 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide disrupts this process and leads to changes in pH levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide are primarily related to its inhibition of carbonic anhydrase. These effects include changes in pH levels, alterations in the levels of bicarbonate ions and protons, and changes in the activity of other enzymes that are affected by changes in pH. 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide has also been shown to have potential anti-inflammatory and antitumor effects, although further research is needed to fully understand these effects.
実験室実験の利点と制限
One of the primary advantages of using 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its specificity for carbonic anhydrase. This allows researchers to study the effects of carbonic anhydrase inhibition without the interference of other compounds. However, one of the limitations of using 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of researchers and experimental subjects.
将来の方向性
There are many potential future directions for the study of 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide and its applications. One area of research is the development of new sulfonamide compounds that have improved specificity and efficacy for carbonic anhydrase inhibition. Another area of research is the study of the potential anti-inflammatory and antitumor effects of 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide and other sulfonamide compounds. Finally, there is a need for further research to fully understand the biochemical and physiological effects of 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide and its potential therapeutic applications in humans.
合成法
The synthesis of 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide is a complex process that involves multiple steps. The first step involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base catalyst. This produces the intermediate product, 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide. The intermediate product is then purified and subjected to further chemical reactions, including the addition of a methyl group to the benzene ring, to produce the final product, 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide.
科学的研究の応用
2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide has been used extensively in scientific research to study the mechanism of action and biochemical and physiological effects of sulfonamide compounds on various biological systems. One of the primary applications of 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide is in the study of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which has potential therapeutic applications in the treatment of conditions such as glaucoma, epilepsy, and obesity.
特性
製品名 |
2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide |
|---|---|
分子式 |
C16H19NO3S |
分子量 |
305.4 g/mol |
IUPAC名 |
2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-13-8-9-15(20-2)16(12-13)21(18,19)17-11-10-14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3 |
InChIキー |
OQWZMVVKGHBFKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=CC=C2 |
正規SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)


![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)

![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)



